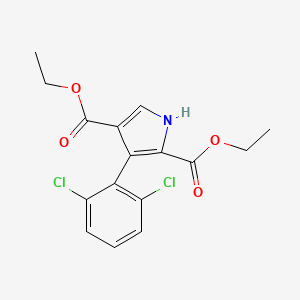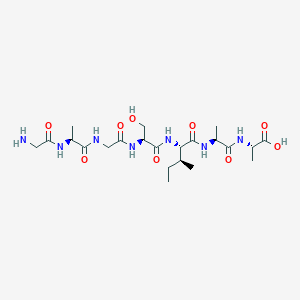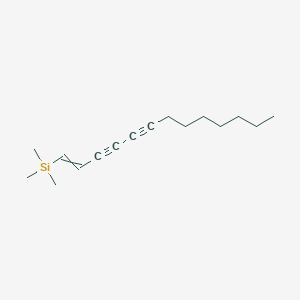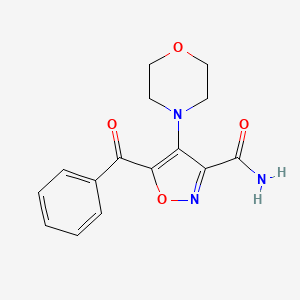
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the 2,6-dichlorophenyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
When compared to other pyrrole derivatives, 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrrole-2,4-dicarboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid groups but may have different substituents.
2,6-Dichlorophenyl derivatives: Compounds with the 2,6-dichlorophenyl group but different core structures.
Diethyl esters: Other diethyl esters with varying core structures and functional groups.
The uniqueness of this compound lies in its specific combination of these features, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
647025-80-7 |
|---|---|
Formule moléculaire |
C16H15Cl2NO4 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
diethyl 3-(2,6-dichlorophenyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-3-22-15(20)9-8-19-14(16(21)23-4-2)12(9)13-10(17)6-5-7-11(13)18/h5-8,19H,3-4H2,1-2H3 |
Clé InChI |
QJTSBOAPZONUHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=C1C2=C(C=CC=C2Cl)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)

![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
